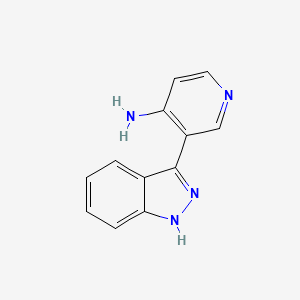

3-(1H-Indazol-3-yl)pyridin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

137837-05-9 |

|---|---|

Molecular Formula |

C12H10N4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

3-(1H-indazol-3-yl)pyridin-4-amine |

InChI |

InChI=1S/C12H10N4/c13-10-5-6-14-7-9(10)12-8-3-1-2-4-11(8)15-16-12/h1-7H,(H2,13,14)(H,15,16) |

InChI Key |

JYMZOGPPXKPHNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C3=C(C=CN=C3)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemoinformatic Approaches for 3 1h Indazol 3 Yl Pyridin 4 Amine and Its Derivatives

Retrosynthetic Analysis of the 3-(1H-Indazol-3-yl)pyridin-4-amine Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals several logical disconnections for its synthesis. The most prominent disconnection is the carbon-carbon bond between the C3 position of the indazole ring and the C3 position of the pyridine (B92270) ring. This disconnection suggests a convergent synthesis strategy, where the two heterocyclic systems are prepared separately and then joined in a late-stage coupling reaction. This approach is highly flexible, allowing for the independent synthesis and modification of both the indazole and pyridine fragments before their final assembly.

Key retrosynthetic pathways include:

C-C Bond Disconnection: This leads back to a 3-halo- or 3-boronyl-indazole derivative and a corresponding pyridine derivative with a complementary functional group (e.g., a boronic acid or a halide). This strategy is amenable to palladium-catalyzed cross-coupling reactions.

Indazole Ring Disconnection: An alternative approach involves disconnecting the indazole ring itself. This leads back to a substituted pyridine precursor bearing a functionality that can be elaborated into the indazole ring. For instance, a 3-(2-formylphenyl)pyridin-4-amine could undergo cyclization with hydrazine (B178648) to form the final indazole ring.

Pyridine Ring Disconnection: While less common for this specific target, the pyridine ring could be constructed onto a pre-existing indazole scaffold. This might involve the cyclization of acyclic precursors containing the indazole moiety.

This analysis highlights that the most modular and widely applicable approach involves the late-stage coupling of pre-functionalized indazole and pyridine rings.

Direct Synthetic Routes for the Indazole-Pyridine Linkage

The formation of the crucial C-C bond connecting the indazole and pyridine rings is a critical step in the synthesis of the target scaffold. Several modern synthetic methodologies have been employed to achieve this transformation efficiently.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds between aromatic and heteroaromatic systems. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a highly effective method for this purpose. nih.gov

In the context of synthesizing this compound, a typical Suzuki-Miyaura reaction would involve coupling a 3-bromo-1H-indazole with a pyridine-3-boronic acid derivative or, conversely, a 3-bromo-pyridin-4-amine with an indazole-3-boronic acid. These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like PdCl₂(dppf)·DCM, in the presence of a base such as potassium carbonate. nih.gov The use of pyridylboronic acids in Suzuki cross-coupling reactions with heteroaryl halides is a well-established method for creating bi-heterocyclic structures without the need for protecting the primary amine group on the pyridine ring. acs.org This direct approach simplifies the synthetic sequence. acs.org

Similarly, other palladium-catalyzed reactions, like the Heck reaction, could potentially be employed, although the Suzuki-Miyaura coupling is often preferred for its mild reaction conditions and high functional group tolerance. Palladium-catalyzed oxidative C-H/C-H cross-coupling has also emerged as a powerful method for directly linking two heterocycles, such as imidazopyridines with azoles or pyridine N-oxides with other heterocycles, offering a more atom-economical approach. rsc.orgrsc.org

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) |

|---|---|---|---|---|

| PdCl₂(dppf)·(DCM) | K₂CO₃ | 1,4-Dioxane/Water | 100 | 12 |

The indazole ring system can be constructed through various cyclization strategies. A common method involves the reaction of o-substituted benzaldehydes or ketones with hydrazine or its derivatives. chemicalbook.com For instance, heating 2-fluorobenzonitrile (B118710) with hydrazine hydrate (B1144303) in n-butanol leads to the formation of 3-aminoindazole. chemicalbook.comnih.gov A similar strategy involves the regioselective cyclization of compounds like 3-bromo-2,6-dichlorobenzonitrile (B3239784) with hydrazine hydrate to produce 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for certain antiviral agents. chemrxiv.org

Other notable methods for indazole synthesis include:

From Arylhydrazones: An electrochemical radical Csp²–H/N–H cyclization of arylhydrazones provides a sustainable route to 1H-indazole derivatives. rsc.org

From Azobenzenes: Rhodium(III)-catalyzed C–H bond functionalization of azobenzenes with aldehydes can yield N-aryl-2H-indazoles through a [4+1] annulation process. acs.org

From Pyrazoles: Functionalized pyrazoles can serve as precursors for building the indazole ring. For example, pyrazolo[4,3-b]pyridines can be synthesized from available 3-nitropyridines, demonstrating the annulation of a pyrazole (B372694) ring onto a pyridine core. nih.gov

Direct and selective C-H functionalization of the pyridine ring is often challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. rsc.org However, several strategies have been developed to overcome these hurdles. One approach involves the activation of the pyridine ring by forming a pyridinium (B92312) salt, which facilitates nucleophilic addition. digitellinc.com

For linking to an indazole, a pre-functionalized pyridine is more commonly used. This involves introducing a halogen or a boronic acid group onto the pyridine ring, which can then participate in cross-coupling reactions. For instance, 3,5-dibromopyridine (B18299) can be converted into intermediates suitable for Suzuki-Miyaura coupling. nih.gov The synthesis of substituted pyridines can be achieved through various methods, including Hantzsch-type strategies which can build the pyridine ring from acyclic precursors. mdpi.com

Synthesis of Precursor Molecules for this compound

The success of a convergent synthesis relies on the efficient preparation of the individual heterocyclic precursors.

The pyridin-4-amine moiety is a key component of the target molecule. The preparation of substituted pyridin-4-amines can be achieved through several routes. A classical method involves the nucleophilic aromatic substitution of a 4-halopyridine. The reactivity of the 4-position can be enhanced by forming a quaternary pyridine salt, which makes the leaving group more susceptible to nucleophilic displacement by an amine. google.com

Alternative methods for introducing an amino group include the Chichibabin reaction, which involves the direct amination of the pyridine ring, although this can sometimes lead to mixtures of isomers. youtube.com A more controlled approach involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines, which can lead to the formation of 3-amino-4-arylpyridin-2(1H)-one derivatives after a series of transformations. nih.gov This highlights the construction of the substituted aminopyridine ring system from acyclic or different heterocyclic precursors.

| Compound ID | Substituent (R¹) | Substituent (R²) | IC₅₀ against K562 (µM) |

|---|---|---|---|

| 6a | 3-Fluorophenyl | 4-(2,6-difluorobenzyl)piperazin-1-yl | 6.12 |

| 6o | 4-Fluorophenyl | 4-(2,6-difluorobenzyl)piperazin-1-yl | 5.15 |

| 6q | 3,4-Dichlorophenyl | 4-(2-fluorobenzyl)piperazin-1-yl | >50 |

Synthesis of Functionalized 1H-Indazol-3-yl Intermediates

The construction of the indazole core, particularly with functionalization at the C3 position, is a critical step in the synthesis of this compound. A variety of synthetic routes have been developed to access key intermediates like 1H-indazol-3-amine.

One prominent and efficient method starts from readily available substituted benzonitriles. mdpi.com For instance, the synthesis of 5-bromo-1H-indazol-3-amine can be achieved by reacting 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate. mdpi.comresearchgate.net This reaction proceeds with a high yield in a short time frame under reflux conditions. mdpi.com The resulting 3-aminoindazole is a versatile intermediate. The bromine substituent at the 5-position provides a handle for further diversification through cross-coupling reactions, such as the Suzuki coupling, to introduce a variety of aryl or heteroaryl groups. mdpi.com

Alternative strategies for indazole synthesis often involve intramolecular cyclization reactions. One-pot, metal-free methods have been reported, for example, from the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which offers the advantages of being operationally simple and tolerant of a broad range of functional groups. organic-chemistry.org Another classical approach involves the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine. acs.orgcapes.gov.br Utilizing O-methyloxime derivatives is particularly effective as it suppresses the competing Wolff-Kishner reduction, a common side reaction observed when starting directly from aldehydes. acs.org

Palladium-catalyzed reactions have also proven instrumental in the synthesis of functionalized indazoles. Charette and colleagues reported an intramolecular ligand-free palladium-catalyzed C-H amination reaction starting from aminohydrazones to form 1H-indazoles. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Stille coupling, have been employed to synthesize 3-heteroaryl substituted indazoles from 3-iodo-1H-indazole precursors, demonstrating the utility of halogenated indazoles as key building blocks. researchgate.net

The following table summarizes some of the key synthetic approaches to functionalized 1H-indazol-3-yl intermediates.

| Starting Material(s) | Reagents & Conditions | Intermediate Product | Key Advantages |

| 5-bromo-2-fluorobenzonitrile, Hydrazine hydrate | Reflux | 5-bromo-1H-indazol-3-amine | High yield, short reaction time. mdpi.com |

| 2-aminophenones, Hydroxylamine derivatives | Metal-free, one-pot | Substituted 1H-indazoles | Operational simplicity, broad functional group tolerance. organic-chemistry.org |

| o-Fluorobenzaldehyde O-methyloximes, Hydrazine | Condensation | Substituted 1H-indazoles | Avoids competitive Wolff-Kishner reduction. acs.org |

| Aminohydrazones | Ligand-free Palladium catalyst | 1H-indazoles | Intramolecular C-H amination. nih.gov |

| Ethyl (3-iodo-1H-indazol-1-yl)acetate, Heteroaryl stannanes | Palladium catalyst (Stille coupling) | 3-heteroaryl N-1-functionalized indazoles | Access to diverse 3-heteroaryl derivatives. researchgate.net |

Regioselectivity and Stereoselectivity in the Synthesis of Indazole-Pyridine Derivatives

The synthesis of indazole-pyridine derivatives is often complicated by issues of regioselectivity, primarily concerning the two nitrogen atoms within the indazole ring (N1 and N2). The substitution pattern can be significantly influenced by the reaction conditions, the nature of the substituents on the indazole ring, and the choice of reagents. nih.gov

Regioselectivity in Indazole N-Substitution:

Direct alkylation or arylation of 1H-indazoles frequently results in a mixture of N1 and N2 substituted products. acs.org However, specific conditions can be optimized to favor one regioisomer over the other. For example, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 selectivity in the alkylation of various C3-substituted indazoles. nih.gov The steric and electronic properties of substituents on the indazole ring play a crucial role; electron-withdrawing groups at the C7 position can, conversely, lead to excellent N2 regioselectivity. nih.gov

Copper-catalyzed reactions also offer a pathway to regioselective synthesis. A general method for the one-step synthesis of 1-alkyl- or 1-aryl-1H-indazoles involves the CuO-catalyzed reaction of N-alkyl- or N-arylhydrazine with 2-haloaryl ketones or 2-halobenzoic acids. acs.org This approach demonstrates high regioselectivity for the N1 position.

In the context of building more complex fused systems, such as pyrimido[1,2-b]indazoles from 3-aminoindazoles, regioselectivity is also a key consideration. The reaction of 3-aminoindazoles with styrene (B11656) oxides and aromatic aldehydes, catalyzed by FeCl3, can proceed with high chemo- and regioselectivity, demonstrating how the reactivity of different functional groups can be controlled to achieve a desired structural outcome. rsc.orgrsc.org

Stereoselectivity in Indazole Derivatives:

While the parent molecule this compound is achiral, the synthesis of its derivatives can involve the creation of stereocenters, making stereoselectivity an important consideration. A notable example is the copper hydride (CuH)-catalyzed C3-selective allylation of 1H-indazoles. mit.edu This method allows for the preparation of C3-allyl 1H-indazoles with quaternary stereocenters in high yield and with excellent levels of enantioselectivity. This umpolung strategy, which employs an electrophilic indazole species, contrasts with the conventional nucleophilic character of indazoles and opens avenues for creating chiral indazole derivatives. mit.edu

The table below highlights factors influencing regioselectivity in indazole synthesis.

| Reaction Type | Reagents/Catalyst | Favored Regioisomer | Influencing Factors |

| N-Alkylation | NaH in THF | N1 | Steric and electronic effects of ring substituents. nih.gov |

| N-Alkylation | - | N2 | Electron-withdrawing groups at C7 (e.g., NO2, CO2Me). nih.gov |

| Cyclization | CuO, K2CO3 | N1 | Reaction of 2-haloaryl carbonyls with substituted hydrazines. acs.org |

| Annulation | FeCl3 | Varies | Reaction of 3-aminoindazoles with epoxides and aldehydes. rsc.orgrsc.org |

Green Chemistry Principles in the Synthesis of this compound Analogs

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including indazole and pyridine derivatives, to reduce environmental impact, improve safety, and enhance efficiency. These principles focus on the use of renewable resources, alternative solvents, efficient catalysts, and waste minimization.

Green Catalysis and Solvents:

Significant progress has been made in replacing traditional catalysts and solvents with more environmentally benign alternatives. For the synthesis of 1H-indazoles, one novel approach utilizes lemon peel powder, a natural and biodegradable material, as an efficient catalyst under ultrasound irradiation. researchgate.net This method offers good yields and represents a move towards sustainable catalysis. Another green approach involves the use of a heterogeneous nanocatalyst, copper oxide supported on activated carbon (CuO@C), for the synthesis of 2H-indazoles. nih.gov This reaction is conducted in PEG-400, a green solvent, and proceeds under ligand-free and base-free conditions, with the added benefit of catalyst recyclability. nih.gov

Energy Efficiency and One-Pot Syntheses:

Improving energy efficiency is another cornerstone of green chemistry. Microwave-assisted synthesis has been recognized as a valuable tool, often leading to significantly shorter reaction times, higher yields, and purer products compared to conventional heating. nih.gov This has been successfully applied to the synthesis of pyridine derivatives through one-pot, multi-component reactions in ethanol, a green solvent. nih.gov

One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, are inherently greener as they reduce solvent usage, energy consumption, and waste generation. nih.gov The development of one-pot procedures for synthesizing indazoles and pyrazolo[4,3-b]pyridines from readily available starting materials exemplifies this principle. nih.govnih.gov These methods streamline complex syntheses, making them more efficient and sustainable.

The following table summarizes green chemistry approaches relevant to the synthesis of indazole and pyridine scaffolds.

| Green Principle | Application | Example | Key Benefits |

| Renewable Catalyst | Indazole Synthesis | Lemon peel powder with ultrasound irradiation. researchgate.net | Biodegradable, natural catalyst, good yields. |

| Heterogeneous Catalysis | Indazole Synthesis | CuO nanoparticles on activated carbon. nih.gov | Recyclable catalyst, ligand/base-free, green solvent (PEG-400). |

| Energy Efficiency | Pyridine Synthesis | Microwave-assisted multicomponent reaction. nih.gov | Short reaction times, excellent yields, reduced energy use. |

| Process Intensification | Indazole/Pyridine Synthesis | One-pot reactions. nih.govnih.gov | Reduced solvent, waste, and energy; operational simplicity. |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 3 1h Indazol 3 Yl Pyridin 4 Amine Analogs

Systematic Structural Modifications at Key Positions of 3-(1H-Indazol-3-yl)pyridin-4-amine

The exploration of the chemical space around the this compound scaffold has been thorough, with researchers investigating modifications at nearly every possible position on both the indazole and pyridine (B92270) rings.

The indazole ring offers multiple positions for substitution, and modifications at these sites have been shown to significantly impact biological activity.

N1-Substitution: The nitrogen at position 1 of the indazole ring is a common site for modification. The unsubstituted N1-H group is crucial for hydrogen bonding with many biological targets. However, introducing small alkyl groups like methyl or ethyl has been explored. For instance, N-methylation and N-ethylation of certain indazole derivatives have been successfully synthesized and studied for their antiproliferative and COX inhibitory activities. researchgate.net The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form, making it the predominant isomer in most synthesized analogs. nih.gov

C3 Modifications: The C3 position, linking the indazole to the pyridine ring, is critical. While the parent compound has a direct C-C bond, many analogs feature modifications at the 3-amino group of a 1H-indazole-3-amine core. For example, introducing mercapto acetamide (B32628) or piperazine (B1678402) acetamide groups at the C3 position has been a strategy to enhance solubility and explore new interactions with target proteins. nih.gov In other studies, linking the C3 position to a phenyl ring via an ethynyl (B1212043) group created potent kinase inhibitors. nih.gov

C4, C5, C6, and C7 Modifications: The benzene (B151609) portion of the indazole ring has been extensively decorated with various substituents.

C4-Substitution: Introduction of a chloro group at C4, as seen in the intermediate 7-bromo-4-chloro-1H-indazol-3-amine, is a key step in the synthesis of complex therapeutic agents. chemrxiv.org

C5-Substitution: This position has received significant attention. Aromatic ring substitutions at C5 via Suzuki coupling have been shown to increase the potential for interactions with kinase targets. nih.gov Studies on antitumor agents revealed that the nature of the substituent at C5 had a profound effect on anti-proliferative activity against Hep-G2 cells, with a general potency trend of 3,5-difluoro > 4-fluoro > 3-fluoro > 4-trifluoromethoxy. nih.gov

C6-Substitution: In a series of FGFR1 inhibitors, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative showed promising enzymatic inhibition. nih.gov Further optimization led to the discovery that an N-ethylpiperazine group at this position was important for both enzyme and cellular activity. nih.gov

C7-Substitution: Halogenation, such as bromination, at the C7 position is a known modification. chemrxiv.org

| Position | Substituent | Observed Effect | Target Class | Citation |

|---|---|---|---|---|

| N1 | -CH₃, -C₂H₅ | Modulated antiproliferative and COX inhibitory activity | Antiproliferative, COX | researchgate.net |

| C5 | 3,5-difluorophenyl | Highest anti-proliferative activity vs. Hep-G2 | Antitumor | nih.gov |

| C5 | 4-fluorophenyl | High anti-proliferative activity vs. Hep-G2 | Antitumor | nih.gov |

| C6 | 3-methoxyphenyl | Promising FGFR1 inhibition (IC₅₀ = 15.0 nM) | Kinase (FGFR1) | nih.gov |

| C6 | N-ethylpiperazine containing group | Potent FGFR1 inhibition (IC₅₀ = 2.9 nM) | Kinase (FGFR1) | nih.gov |

| C4, C7 | -Cl, -Br | Key intermediates for complex inhibitors | HIV (Lenacapavir) | chemrxiv.org |

The pyridine ring's structure and substituents are equally vital for biological activity. The position of the ring nitrogen and the nature of other substituents dictate the molecule's electronic properties and its ability to interact with targets.

Nitrogen Position: The location of the nitrogen atom in the pyridine ring influences the molecule's basicity and hydrogen bonding capacity. While the parent compound is a pyridine, analogs based on isomeric pyridone scaffolds have also been developed. For instance, in a series of IGF-1R inhibitors, the core was a 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one. nih.gov The nitrogen atom's position is critical for establishing the correct geometry for target binding. Studies on pyrrolopyridines as CSF1R inhibitors have shown that the N-3 position in a related pyrrolopyrimidine was crucial for potent inhibition, highlighting the sensitivity of kinase interactions to the placement of heteroatoms. nih.gov

Other Positions: The 4-amino group is a key feature, often acting as a hydrogen bond donor. In the development of IGF-1R inhibitors, installing amine-containing side chains at the 4-position of a pyridone ring was found to significantly improve enzyme potency. nih.gov Substitutions on the pyridine ring can also modulate affinity and selectivity, as seen in studies of epibatidine (B1211577) analogs where fluoro and bromo substituents dramatically altered receptor binding profiles. nih.gov

The direct bond between the indazole C3 and pyridine C3 is the most common linkage. However, research into related structures shows that introducing linkers is a viable strategy for modifying activity. In one study, a series of antitumor agents were developed by introducing a piperazine acetamide group at the C3 position of the indazole, effectively creating a flexible linker to other moieties. nih.govresearchgate.net This modification aims to improve properties like solubility or to access additional binding pockets within the target protein. nih.gov

The introduction of chiral centers into analogs of this compound can lead to stereospecific interactions with biological targets. In a series of 3-ethynyl-1H-indazole derivatives designed as PI3K pathway inhibitors, enantiomeric compounds were synthesized. The study of (S) and (R) enantiomers of 3-(4-benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ols revealed that both displayed high inhibitory activity, suggesting that in some cases, the specific stereochemistry at a distal chiral center may not be the primary driver of potency if the core binding motif remains optimally oriented. nih.gov

Elucidation of SAR Patterns for Specific Biological Targets

The versatility of the this compound scaffold has allowed for its development as an inhibitor for a wide range of biological targets, most notably protein kinases.

Kinase Inhibitors: This is the most studied area for this class of compounds. The indazole-amine core serves as an excellent scaffold for ATP-competitive kinase inhibition.

GSK3β: Docking studies of 3-amino-1H-indazoles showed that the most active compounds form three hydrogen bonds with residues in the hinge region of Glycogen (B147801) Synthase Kinase 3 beta (GSK3β). nih.gov

PI3K Pathway: A series of 3-ethynyl-1H-indazoles were found to inhibit PI3K, PDK1, and mTOR kinases in the low micromolar range. nih.gov The amino group on a linked phenyl ring was found to form a hydrogen bond with the backbone carbonyl of Val851 in the PI3Kα hinge region. nih.gov

FGFR: Derivatives of 6-(pyrimidin-4-yl)-1H-indazole have been evaluated as anti-nasopharyngeal carcinoma agents targeting the FGFR signaling pathway. dntb.gov.ua Optimization of 1H-indazol-3-amine derivatives led to potent FGFR1 inhibitors, where an N-ethylpiperazine group was found to be crucial for activity (IC₅₀ = 2.9 nM). nih.gov

Other Kinases: The scaffold has been adapted to inhibit Lck, Bcr-Abl, RIP2, and PLK4, among others. nih.govresearchgate.netnih.gov For Bcr-Abl, certain 1H-indazol-3-amine derivatives showed potency comparable to the drug Imatinib. nih.gov

Antitumor Agents: Beyond specific kinases, many derivatives show broad antiproliferative activity against various cancer cell lines, including lung (A549), leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). nih.govresearchgate.netnih.gov Compound 6o , a piperazine acetamide derivative, showed a promising IC₅₀ of 5.15 µM against the K562 cell line with good selectivity over normal cells. nih.govresearchgate.netnih.gov

| Compound Series | Biological Target | Key SAR Finding | Potency (IC₅₀) | Citation |

|---|---|---|---|---|

| 3-amino-1H-indazoles | GSK3β | Active compounds form 3 H-bonds with kinase hinge region. | Not specified | nih.gov |

| 3-ethynyl-1H-indazoles | PI3Kα | Amino group on aniline (B41778) ring H-bonds with Val851. | 1.05 µM | nih.gov |

| 1H-Indazol-3-amine derivatives | FGFR1 | N-ethylpiperazine group is critical for activity. | 2.9 nM | nih.gov |

| 1H-Indazol-3-amine derivatives | Bcr-Abl (T315I mutant) | Potency comparable to Imatinib. | 0.45 µM | nih.gov |

| Indazole-piperazine hybrids (Cmpd 6o) | K562 cell line | Piperazine acetamide at C3 confers potent activity. | 5.15 µM | nih.govresearchgate.netnih.gov |

| N-(1H-indazol-6-yl)benzenesulfonamides | PLK4 | Benzenesulfonamide core with specific substitutions. | 0.1 nM | nih.gov |

Pharmacophore Modeling and Design Hypotheses

Pharmacophore modeling and the development of design hypotheses are crucial computational strategies in medicinal chemistry for the rational design of novel and potent inhibitors. For analogs of this compound, these studies aim to elucidate the key molecular features essential for their biological activity, typically as kinase inhibitors, and to guide the synthesis of more effective and selective compounds.

While specific pharmacophore models for this compound analogs are not extensively detailed in publicly available literature, general principles can be inferred from studies on structurally related indazole-based kinase inhibitors. The 1H-indazole moiety is recognized as a privileged scaffold in kinase inhibitor design, often serving as a hinge-binding motif. The nitrogen atoms of the indazole ring can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a key interaction for anchoring the inhibitor in the ATP-binding pocket.

Computational investigations on various indazole scaffolds have highlighted the importance of specific pharmacophoric features for potent kinase inhibition. These generally include:

Hydrogen Bond Donors and Acceptors: The indazole core itself provides both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2). The 4-amino group on the pyridine ring introduces an additional hydrogen bond donor. The precise positioning of these features is critical for effective interaction with the target kinase.

Aromatic/Hydrophobic Regions: The fused benzene ring of the indazole and the pyridine ring contribute to hydrophobic and aromatic interactions within the ATP binding site. Modifications to these rings can modulate potency and selectivity.

Substitution Patterns: The substitution on both the indazole and pyridine rings plays a significant role in defining the structure-activity relationship (SAR). For instance, in related 3-amino-1H-indazoles targeting GSK3β, the most active compounds were found to establish three hydrogen bonds with the hinge region residues.

Based on these general principles, a hypothetical pharmacophore model for this compound analogs can be proposed. This model would likely feature:

A hydrogen bond donor feature corresponding to the N1-H of the indazole.

A hydrogen bond acceptor feature corresponding to the N2 of the indazole.

A hydrogen bond donor feature from the 4-amino group of the pyridine ring.

An aromatic ring feature for the indazole core.

An aromatic ring feature for the pyridine ring.

Design hypotheses stemming from such a model would focus on several key areas for modification to enhance inhibitory activity and selectivity. One primary strategy involves the exploration of various substituents on the indazole and pyridine rings. For example, introducing small hydrophobic groups or halogen atoms onto the benzene portion of the indazole could exploit specific hydrophobic pockets within the kinase active site. Similarly, modifications to the pyridine ring could fine-tune the electronic properties and steric bulk of the molecule, potentially leading to improved interactions and selectivity.

Another design strategy could involve the isosteric replacement of the pyridine ring with other heteroaromatic systems to probe for additional interactions or to improve physicochemical properties. For instance, replacing the pyridine with a pyrazine (B50134) has been explored in other indazole-based kinase inhibitors. researchgate.net

The development of detailed 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) models, such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), would be instrumental in refining these design hypotheses. These models can provide detailed contour maps indicating regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. Such insights allow for a more targeted approach to the design of novel analogs with predicted high potency.

The table below summarizes key compounds and their reported activities from studies on related indazole derivatives, which can inform the design hypotheses for this compound analogs.

| Compound Name | Target | Activity (IC₅₀) | Reference |

| 30l (an indazole-3-carboxamide) | PAK1 | 9.8 nM | nih.gov |

| Compound 1 (a pyrazolopyridine) | CDK2/cyclin A2 | 0.57 µM | nih.gov |

| Compound 4 (a nicotinonitrile) | CDK2/cyclin A2 | 0.24 µM | nih.gov |

| Compound 8 (a pyrazolopyridine) | CDK2/cyclin A2 | 0.65 µM | nih.gov |

These data, although from structurally distinct yet related series, underscore the potential of the indazole scaffold and its derivatives as potent kinase inhibitors. The design of novel this compound analogs would build upon these foundational SAR principles and computational models to optimize interactions within the kinase ATP-binding site.

Computational Chemistry and Molecular Modeling Studies of 3 1h Indazol 3 Yl Pyridin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a detailed understanding of the electronic properties of a molecule, which are crucial for its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

For 3-(1H-indazol-3-yl)pyridin-4-amine, FMO analysis helps to predict the regions of the molecule most likely to be involved in chemical reactions. The HOMO is typically localized on the electron-rich portions of the molecule, such as the amino group and the pyridine (B92270) ring, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the electron-deficient regions, indicating the likely sites for nucleophilic attack. The specific energy values for the HOMO, LUMO, and the energy gap can be calculated using various levels of theory in quantum chemistry software.

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

| Note: Specific energy values would be obtained from dedicated quantum chemical calculation studies. |

Electrostatic Potential Surface Analysis

The Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. youtube.com The ESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue, with intermediate potentials shown in other colors of the spectrum. youtube.com

In the case of this compound, the ESP surface would likely show a negative potential around the nitrogen atoms of the pyridine and indazole rings, as well as the amino group, indicating their ability to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino group and the N-H of the indazole ring would exhibit a positive potential, making them potential hydrogen bond donors. This information is critical for understanding how the molecule might interact with a biological target.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Binding Affinity Prediction and Docking Score Analysis

Molecular docking programs calculate a docking score, which is an estimation of the binding affinity between the ligand and the target protein. A lower (more negative) docking score generally indicates a more favorable binding interaction. Docking studies of this compound and its derivatives against various protein kinases, for instance, have been performed to predict their inhibitory potential. nih.gov The docking scores provide a quantitative measure to rank different compounds and prioritize them for further experimental testing.

| Target Protein | Docking Score (kcal/mol) |

| Example Kinase 1 | Value |

| Example Kinase 2 | Value |

| Note: Specific docking scores are dependent on the target protein and the docking software used. |

Identification of Key Interacting Residues and Binding Pockets

Beyond predicting binding affinity, molecular docking reveals the specific interactions between the ligand and the amino acid residues within the binding pocket of the target protein. nih.govnih.gov For this compound, these interactions typically include:

Hydrogen bonds: The amino group and the nitrogen atoms of the pyridine and indazole rings can form hydrogen bonds with appropriate donor or acceptor residues in the protein's active site.

Hydrophobic interactions: The aromatic rings of the indazole and pyridine moieties can engage in hydrophobic interactions with nonpolar residues of the protein.

Pi-stacking interactions: The aromatic systems can also participate in pi-pi stacking or cation-pi interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Identifying these key interactions is crucial for structure-activity relationship (SAR) studies and for designing modifications to the ligand that could enhance its binding affinity and selectivity.

| Interacting Residue | Interaction Type |

| e.g., Asp181 | Hydrogen Bond |

| e.g., Leu129 | Hydrophobic |

| e.g., Phe182 | Pi-Stacking |

| Note: The specific interacting residues are target-dependent. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. By simulating the movement of atoms and molecules, MD can provide valuable insights into the conformational flexibility and binding stability of a ligand like this compound when interacting with a biological target, such as a protein kinase.

In a typical MD simulation study, the ligand-protein complex is placed in a simulated physiological environment, and the trajectory of each atom is calculated over a specific period, often nanoseconds to microseconds. Analysis of this trajectory can reveal the stability of the binding pose, key intermolecular interactions, and the conformational changes that the ligand and protein undergo.

Detailed Research Findings:

While specific MD simulation data for this compound is not extensively available in the public domain, studies on structurally related indazole and pyridine derivatives targeting various protein kinases have demonstrated the utility of this technique. For instance, MD simulations of N-4-pyrimidinyl-1H-indazol-4-amine inhibitors of leukocyte-specific protein tyrosine kinase (Lck) have been used to obtain a stable bioactive conformation for 3D-QSAR studies. nih.gov In such studies, key metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are monitored.

Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of the protein-ligand complex's backbone atoms from their initial position over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound. For example, in simulations of other kinase inhibitors, RMSD values that plateau after a few nanoseconds are indicative of a stable binding mode. nih.govnih.gov

Root-Mean-Square Fluctuation (RMSF): This metric indicates the fluctuation of individual amino acid residues or ligand atoms around their average position. High RMSF values in certain regions of the protein can suggest flexibility, which might be important for ligand binding or induced-fit mechanisms. For the ligand, RMSF analysis can highlight which parts of the molecule are more mobile.

MD simulations can also be used to calculate the binding free energy between a ligand and its target protein, providing a quantitative measure of binding affinity. These calculations, often employing methods like MM/PBSA or MM/GBSA, are instrumental in ranking potential drug candidates. For instance, a study on novel 3-chloro-6-nitro-1H-indazole derivatives showed that molecular dynamics simulations were performed for a TryR-13 complex to understand its structural and intermolecular affinity stability in a biological environment, with the studied complex remaining in good equilibrium. nih.gov

Table 1: Representative Data from MD Simulations of a Kinase Inhibitor

| Parameter | Value | Interpretation |

| Simulation Time | 100 ns | The duration of the simulation. |

| RMSD of Protein-Ligand Complex | 2.5 ± 0.5 Å | Indicates a stable binding mode has been achieved. |

| RMSF of Ligand | 0.8 ± 0.3 Å | Shows relatively low fluctuation, suggesting a tightly bound ligand. |

| Binding Free Energy (MM/GBSA) | -50 ± 5 kcal/mol | A favorable binding energy, indicating a strong interaction. |

Note: The data in this table is representative and based on typical values observed in MD simulations of kinase inhibitors. It does not represent actual data for this compound.

Density Functional Theory (DFT) Applications in Predicting Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is a highly accurate and widely used tool for predicting various molecular properties, including spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

By calculating the electron density of a molecule, DFT can predict the chemical shifts of ¹H and ¹³C atoms in an NMR spectrum and the vibrational frequencies of different functional groups in an IR spectrum. These theoretical predictions can be compared with experimental data to confirm the structure of a synthesized compound or to predict the spectra of yet-to-be-synthesized molecules.

Detailed Research Findings:

Numerous studies have demonstrated the power of DFT in accurately predicting the spectroscopic properties of heterocyclic compounds. dntb.gov.ua For example, DFT calculations have been successfully used to predict the ¹H- and ¹³C-NMR chemical shifts of pyrazole (B372694) and indazole derivatives. nih.govbohrium.comresearchgate.net These studies often show a strong correlation between the calculated and experimental chemical shifts, with root-mean-square-error (RMSE) values often below 0.2 ppm for ¹H and 2.0 ppm for ¹³C NMR. nih.gov

Similarly, DFT can be employed to calculate the vibrational frequencies of this compound. The predicted IR spectrum can help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as N-H stretches, C=N stretches, and aromatic C-H bends. For instance, studies on related N-(4-substitutedbenzylidene)-1H-indazol-3-amine derivatives have used DFT calculations to obtain optimized geometrical parameters and analyze molecular electrostatic potential. researchgate.net

Table 2: Predicted Spectroscopic Data for a Structurally Related Indazole Derivative

| Predicted ¹H-NMR Chemical Shifts (ppm) | Predicted ¹³C-NMR Chemical Shifts (ppm) | Predicted IR Frequencies (cm⁻¹) |

| H (indazole N-H): ~13.0 | C (indazole C=N): ~140.0 | N-H stretch: ~3400 |

| H (pyridine H-2): ~8.5 | C (pyridine C-4): ~150.0 | Aromatic C-H stretch: ~3100 |

| H (pyridine H-5, H-6): ~7.0-8.0 | C (indazole aromatic): ~110-130 | C=N stretch: ~1650 |

| H (indazole aromatic): ~7.2-7.8 | C (pyridine aromatic): ~115-145 | Aromatic C=C stretch: ~1600 |

Note: The data in this table is illustrative and based on DFT calculations for structurally similar indazole-pyridine compounds. It does not represent experimentally verified data for this compound.

In Silico Screening and Virtual Ligand Design for Novel Analogs

In silico screening and virtual ligand design are computational techniques that enable the rapid exploration of vast chemical spaces to identify novel molecules with desired biological activities. These methods are instrumental in modern drug discovery, saving significant time and resources compared to traditional high-throughput screening.

The process often begins with the development of a pharmacophore model, which captures the essential three-dimensional arrangement of functional groups required for binding to a specific biological target. This model is then used to screen large databases of virtual compounds to identify molecules that match the pharmacophore. Hits from this screening can then be subjected to molecular docking and MD simulations to refine their binding modes and predict their affinities.

Detailed Research Findings:

The 1H-indazole-3-amine scaffold is recognized as an effective hinge-binding fragment in many kinase inhibitors. nih.gov This knowledge can be leveraged in the in silico design of new analogs of this compound. For example, a virtual screening campaign could be initiated to find novel substituents for the pyridine or indazole rings that could enhance binding affinity or improve pharmacokinetic properties.

Studies on related pyrazolo[3,4-b]pyridine derivatives have successfully used rational drug design strategies to discover potent inhibitors of various kinases. nih.gov These studies often involve the synthesis and biological evaluation of a focused library of compounds designed based on computational models. For instance, a study on pyridine-based 1,3,4-oxadiazole (B1194373) derivatives employed a pharmacophore probing approach to identify potential drug targets. researchgate.net

Table 3: Examples of Designed Analogs of Indazole-Pyridine Scaffolds and their Rationale

| Parent Scaffold | Designed Analog | Rationale for Design | Potential Target |

| 1H-Indazole-3-amine | Introduction of a substituted piperazine (B1678402) moiety | To improve solubility and explore interactions with solvent-exposed regions of the binding site. nih.gov | Protein Kinases |

| Pyrazolo[3,4-b]pyridine | Addition of a substituted phenyl ring | To enhance hydrophobic interactions within the ATP-binding pocket. nih.gov | TBK1 Kinase |

| N-4-Pyrimidinyl-1H-indazol-4-amine | Substitution on the pyrimidine (B1678525) ring | To improve potency and selectivity by targeting specific amino acid residues. nih.gov | Lck Kinase |

Note: This table provides examples of design strategies applied to similar heterocyclic scaffolds and does not represent a comprehensive list of all possible analogs of this compound.

Future Research Directions and Translational Perspectives Preclinical Focus

Exploration of Novel Synthetic Routes and Advanced Methodologies

One promising avenue is the use of metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which has been employed to couple substituted boronic acid esters with a 5-bromo-1H-indazol-3-amine intermediate. mdpi.com Further optimization of catalysts like PdCl2(dppf)2 could shorten reaction times and improve yields. mdpi.com Additionally, exploring one-pot reaction sequences, where multiple transformations occur in a single reaction vessel, could significantly improve operational simplicity and efficiency. nih.gov For instance, a one-pot protocol for the synthesis of 1H-pyrazolo[3,4-b]pyridines has been developed using 1,3-dicarbonyl compounds and 5-aminopyrazole as starting materials. url.edu

Advanced methodologies, including microwave-assisted and ultrasound-assisted synthesis, are also being considered to accelerate reaction rates and improve yields of indazole scaffolds. nih.gov These techniques offer advantages in terms of energy efficiency and the potential to drive difficult reactions to completion. Furthermore, the development of green and sustainable synthetic approaches, such as using water as a solvent or employing recyclable catalysts, is an increasingly important consideration. url.eduresearchgate.net

Broadening the Spectrum of Biological Targets for Indazole-Pyridine Hybrids

Indazole derivatives have demonstrated a remarkable diversity of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govbiotech-asia.org The indazole-pyridine hybrid scaffold has been a focal point in the development of inhibitors for various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Future research will aim to expand the range of biological targets for these hybrids. This involves screening against a wider array of kinases and other enzyme families, as well as exploring their potential as modulators of protein-protein interactions. The 1H-indazole-3-amine structure, for example, is recognized as an effective hinge-binding fragment for tyrosine kinases. mdpi.comnih.gov This understanding can be leveraged to design inhibitors for other kinase families that share similar ATP-binding pockets.

Moreover, the exploration of indazole-pyridine derivatives as agents targeting pathways beyond cancer is a significant area of future research. For instance, their potential as inhibitors of enzymes like NADPH oxidase 2 (NOX2), which is implicated in neurodegenerative and cardiovascular diseases, is an active area of investigation. mdpi.com The structural similarities to known inhibitors of such targets provide a strong rationale for this expanded screening.

Development of Selective Agents for Specific Biological Pathways

While broad-spectrum activity can be advantageous in some contexts, the development of highly selective agents that target specific biological pathways is a key goal in modern drug discovery. This selectivity can lead to improved efficacy and reduced off-target side effects. For the 3-(1H-indazol-3-yl)pyridin-4-amine scaffold, achieving selectivity is a critical step towards clinical translation.

Structure-based drug design and computational modeling are powerful tools in this endeavor. By understanding the three-dimensional structure of the target protein and how the indazole-pyridine scaffold binds, researchers can make rational modifications to the molecule to enhance its affinity and selectivity for the desired target. For example, docking studies of 3-amino-1H-indazoles with glycogen (B147801) synthase kinase 3 beta (GSK3β) have provided insights into the structural requirements for potent inhibition. nih.gov

The introduction of specific functional groups or the modification of existing ones can significantly influence selectivity. For example, the addition of fluorine substituents has been shown to improve the cellular activity of 1H-indazol-3-amine derivatives as fibroblast growth factor receptor (FGFR) inhibitors. nih.gov Similarly, systematic optimization of different parts of the molecule can lead to the identification of derivatives with high selectivity for specific kinases or even mutant forms of enzymes. nih.gov

Advanced Preclinical Efficacy Studies in Relevant Biological Models

Once promising indazole-pyridine hybrids with desired activity and selectivity are identified, the next critical step is to evaluate their efficacy in relevant biological models. This goes beyond simple in vitro assays and moves into more complex systems that better mimic human physiology and disease states.

Future preclinical studies will increasingly utilize a range of models, including:

Cell-based assays: Moving beyond standard 2D cell cultures to more complex 3D models like spheroids and organoids can provide a more accurate representation of the tumor microenvironment and drug response.

Animal models: The use of well-characterized animal models of disease, such as xenograft models for cancer or transgenic models for neurodegenerative diseases, is essential to assess the in vivo efficacy and pharmacokinetic properties of the compounds. mdpi.com For example, a Sephadex-induced lung edema model has been used to evaluate the in vivo efficacy of an indazole ether-based glucocorticoid receptor modulator. nih.gov

Patient-derived models: Utilizing patient-derived xenografts (PDXs) and patient-derived organoids (PDOs) offers a more personalized approach to preclinical testing, as these models more closely recapitulate the genetic and phenotypic diversity of human tumors.

These advanced models will allow for a more comprehensive evaluation of the therapeutic potential of indazole-pyridine derivatives before they are considered for human clinical trials.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To fully understand how this compound derivatives exert their biological effects, a deeper understanding of their mechanism of action is required. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this.

By analyzing the global changes in gene expression, protein levels, and metabolite profiles in cells or tissues treated with these compounds, researchers can identify the specific pathways and cellular processes that are being modulated. For instance, if a compound is designed to inhibit a particular kinase, transcriptomic analysis can confirm the downstream effects on gene expression that are regulated by that kinase.

Furthermore, omics data can help to identify potential biomarkers that could be used to predict which patients are most likely to respond to a particular drug. This is a key aspect of personalized medicine and can significantly improve the success rate of clinical trials. The use of these technologies will provide a more holistic view of the drug's effects and can uncover novel mechanisms of action or potential off-target effects.

Rational Design of Next-Generation Indazole-Pyridine Scaffolds

The knowledge gained from synthetic explorations, biological testing, and mechanistic studies provides a foundation for the rational design of next-generation indazole-pyridine scaffolds. This iterative process of design, synthesis, and testing is at the heart of modern drug discovery.

Key strategies for the rational design of new scaffolds include:

Scaffold hopping and molecular hybridization: This involves replacing parts of the indazole-pyridine core with other heterocyclic systems or combining it with other known pharmacophores to create novel hybrid molecules with enhanced properties. mdpi.comnih.gov For example, combining the indazole scaffold with a pyrimidine (B1678525) moiety has led to the development of potent anticancer agents. nih.gov

Structure-Activity Relationship (SAR) studies: Systematically modifying different parts of the molecule and assessing the impact on biological activity helps to build a detailed understanding of the SAR. nih.gov This information is crucial for guiding the design of more potent and selective compounds.

Computational chemistry and molecular modeling: In silico tools can be used to predict the binding affinity and selectivity of new designs, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govrsc.org This can significantly reduce the time and cost of drug development.

By employing these rational design strategies, researchers can continue to optimize the this compound scaffold to develop novel therapeutic agents with improved efficacy, selectivity, and drug-like properties.

Q & A

What are the common synthetic routes for 3-(1H-Indazol-3-yl)pyridin-4-amine, and how is its purity assessed?

Basic Research Question

The synthesis typically involves S-alkylation or coupling reactions under alkaline or transition-metal-catalyzed conditions. For example, 3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine derivatives are synthesized via reactions with aryl halides in dimethyl sulfoxide (DMSO) using cesium carbonate as a base and copper(I) bromide as a catalyst, followed by extraction and chromatographic purification . Purity is assessed using HPLC (≥99% purity) and structural confirmation via -NMR and -NMR. For instance, -NMR spectra show characteristic peaks for pyridyl and indazolyl protons (δ 8.86–7.33 ppm) .

How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Basic Research Question

Structural elucidation combines spectroscopic and X-ray crystallographic techniques. -NMR and -NMR identify proton environments and carbon frameworks, while single-crystal X-ray diffraction (SCXRD) resolves the 3D structure. For example, SCXRD data (e.g., R factor = 0.031, mean C–C bond length = 0.002 Å) are refined using SHELXL, which is optimized for high-resolution or twinned data . Key spectral markers include NH protons (δ 3.24–3.45 ppm) and pyridin-4-amine carbon signals (δ 150–160 ppm) .

What methodological approaches are used to address low yields in the synthesis of this compound derivatives?

Advanced Research Question

Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:

- Catalyst Screening : Transition metals like copper(I) bromide improve coupling efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates .

- Temperature Control : Reactions at 35°C for 48 hours balance kinetic and thermodynamic control .

- Purification : Gradient chromatography (e.g., 0–100% ethyl acetate/hexane) isolates products effectively .

How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

Advanced Research Question

Discrepancies in -NMR shifts or NOE correlations require:

- Dynamic NMR Analysis : To probe conformational exchange in solutions (e.g., rotameric equilibria) .

- DFT Calculations : Compare computed chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to validate tautomeric forms .

- Isotopic Labeling : -labeling clarifies NH proton environments in crowded spectral regions .

What strategies are employed to determine the crystal structure of this compound when faced with twinning or poor diffraction quality?

Advanced Research Question

For challenging crystallography:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution .

- Twinning Refinement : SHELXL’s TWIN/BASF commands model twinned datasets (e.g., twin law [-100/0-10/001]) .

- Cryoprotection : Flash-cooling crystals in liquid N with cryoprotectants (e.g., glycerol) reduces radiation damage .

What biochemical assays are suitable for evaluating the activity of this compound derivatives?

Advanced Research Question

Derivatives are evaluated via:

- Kinase Inhibition Assays : Measure IC values against targets (e.g., RIP3 kinase) using ADP-Glo™ luminescence .

- Molecular Docking : Align with crystallographic data (e.g., PDB: 3Q1) to predict binding modes in ATP pockets .

- Amide Derivatization : Introduce substituents via MeAl-mediated couplings to enhance solubility or affinity .

How can researchers analyze structure-activity relationships (SAR) for pyridin-4-amine derivatives in kinase inhibition?

Advanced Research Question

SAR studies involve:

- Substituent Variation : Compare alkylsulfanyl vs. trifluoromethoxy groups at the 3-position for steric/electronic effects .

- Biological Testing : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

- Crystallographic Overlays : Superimpose derivatives (e.g., GSK-843) with co-crystal structures to identify critical interactions .

What are the best practices for validating synthetic intermediates in multi-step routes to this compound?

Advanced Research Question

Critical validation steps include:

- In-Situ Monitoring : Use LC-MS to track intermediates (e.g., boronate esters) during Suzuki-Miyaura couplings .

- Stability Testing : Assess intermediates under reflux (e.g., THF, 100°C) to identify degradation pathways .

- Isotopic Purity : -NMR confirms fluorinated intermediates (e.g., 3-(trifluoromethoxy)pyridin-4-amine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.